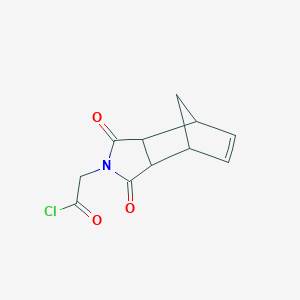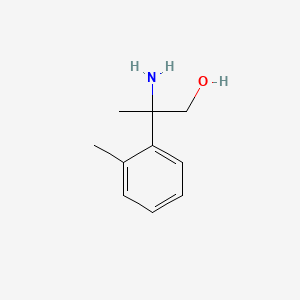![molecular formula C11H14O5 B12117483 5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)
5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . This compound is known for its unique structure, which includes a bicyclo[3.2.1]octane core with various functional groups attached. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of camphoric anhydride with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used to study enzyme interactions and metabolic pathways. In medicine, it has potential applications in drug development and as a precursor for pharmaceuticals. Industrially, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid can be compared to other similar compounds, such as camphoric anhydride and eucalyptol While these compounds share some structural similarities, 5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[321]octane-1-carboxylic acid is unique due to its specific functional groups and bicyclic core
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5,8,8-trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C11H14O5/c1-9(2)10(3)4-5-11(9,6(12)13)8(15)16-7(10)14/h4-5H2,1-3H3,(H,12,13) |
InChI Key |
NTHKEGKZDDYTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C(=O)OC2=O)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)



![Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12117452.png)


![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)
